5-chloro-3H-imidazo[4,5-b]pyridin-2-amine
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Overview
Description
5-chloro-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.
Mechanism of Action
Target of Action
The compound 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine is known to target Akt , a protein kinase involved in cell survival and growth . It also targets anaplastic lymphoma kinase (ALK) , which plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it potently inhibits intracellular Akt activation and its downstream target PRAS40 . In the case of ALK, the compound is part of a series of potent ALK inhibitors .
Biochemical Pathways
The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more . For example, it can affect the PI3K/Akt/mTOR pathway, which is involved in cell cycle progression, growth, and survival .
Pharmacokinetics
They are designed to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
The inhibition of Akt and ALK by this compound can lead to the suppression of cell growth and induction of apoptosis, particularly in cancer cells . This makes the compound a potential candidate for cancer treatment .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, influencing many cellular pathways necessary for the proper functioning of cells .
Cellular Effects
Imidazopyridines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then subjected to phase transfer catalysis with halogenated derivatives to yield the desired compound . The reaction conditions often include the use of solid-liquid phase transfer catalysis, which facilitates the isolation of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenated derivatives, which facilitate the substitution of the chlorine atom.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions to modify the compound’s functional groups.
Common Reagents and Conditions
Halogenated Derivatives: Used in substitution reactions to introduce different functional groups.
Phase Transfer Catalysis: Employed to enhance reaction efficiency and yield.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-chloro-3H-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs targeting central nervous system disorders, cancer, and infectious diseases.
Biological Research: The compound’s structural similarity to purines makes it useful in studying nucleic acid interactions and enzyme inhibition.
Industrial Applications: It is used in the synthesis of various bioactive molecules and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar fused ring structure but differs in the position of nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities.
Uniqueness
5-chloro-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
5-chloro-1H-imidazo[4,5-b]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQPXVICOJKSEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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